molecular formula C22H23Cl2NO5 B11446286 3-Ethyl 6-methyl 4-(2,3-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-(2,3-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11446286
M. Wt: 452.3 g/mol
InChI Key: GMPYZYJHQCCNGQ-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-(2,3-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the hexahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-(2,3-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes, ketones, and amines under acidic or basic conditions. The reaction is often carried out in the presence of catalysts such as p-toluenesulfonic acid or sodium ethoxide to facilitate the formation of the hexahydroquinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-(2,3-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃)

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, alcohols, and halogenated compounds, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

3-Ethyl 6-methyl 4-(2,3-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-(2,3-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.

    Quinoline Derivatives: Compounds with a quinoline core structure.

    Dihydropyridine Derivatives: Compounds with similar pharmacological properties.

Uniqueness

3-Ethyl 6-methyl 4-(2,3-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23Cl2NO5

Molecular Weight

452.3 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(2,3-dichlorophenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C22H23Cl2NO5/c1-5-30-22(28)16-11(3)25-14-9-10(2)15(21(27)29-4)20(26)18(14)17(16)12-7-6-8-13(23)19(12)24/h6-8,10,15,17,25H,5,9H2,1-4H3

InChI Key

GMPYZYJHQCCNGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)Cl)Cl)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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